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H-arg-pna.2hci

Enzyme Kinetics Aminopeptidase Assays Substrate Profiling

H-Arg-pNA·2HCl is a mono-peptidyl chromogenic substrate for proteases with P1 arginine specificity. Unlike lysine analogs, it exhibits distinct kinetic profiles essential for reliable enzyme characterization. - Defined kinetics: Km = 0.42 mM, Vmax/Km = 8.62 s⁻¹ for aminopeptidase PepN1; avoids cross-substrate variability in trypsin and cathepsin H assays. - Detection at 405-410 nm enables straightforward spectrophotometric readout without specialized equipment. - Dihydrochloride salt ensures consistent solubility and long-term solution stability for reproducible high-throughput screening.

Molecular Formula C12H20Cl2N6O3
Molecular Weight 367.23 g/mol
Cat. No. B13649672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-arg-pna.2hci
Molecular FormulaC12H20Cl2N6O3
Molecular Weight367.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl
InChIInChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H
InChIKeyFBVMDLFQVOFFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-pNA·2HCl: Chromogenic Substrate Baseline for Protease Activity Assays and Inhibitor Screening


H-Arg-pNA·2HCl (L-Arginine p-nitroanilide dihydrochloride; CAS 40127-11-5) is a chromogenic substrate with the molecular formula C₁₂H₂₀Cl₂N₆O₃ and a molecular weight of 367.23 [1]. It is a single amino acid derivative featuring an arginine moiety linked to a p-nitroanilide (pNA) chromophore . This compound serves as a foundational substrate for detecting and quantifying the activity of serine proteases that exhibit primary specificity for arginine at the P1 position, including trypsin, thrombin, and cathepsin H . Upon enzymatic cleavage, it releases p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm, providing a direct and convenient readout of enzymatic activity .

H-Arg-pNA·2HCl: Why Generic Substitution with Other Chromogenic Substrates Fails in Enzyme Assays


Substituting H-Arg-pNA·2HCl with other chromogenic p-nitroanilide substrates in established assays is not straightforward and often leads to significant changes in assay performance. This is because protease enzymes exhibit distinct kinetic profiles (Km, kcat) for substrates with different amino acid side chains or N-terminal modifications [1][2]. For example, the catalytic efficiency (Vmax/Km) of the aminopeptidase PepN1 for H-Arg-pNA·2HCl is 8.62 s⁻¹, while for H-Lys-pNA·2HBr it is 11.40 s⁻¹, a difference that would alter assay sensitivity if one were substituted for the other [1]. Furthermore, the solubility and stability characteristics of the dihydrochloride salt form are crucial for preparing consistent stock solutions and ensuring reproducible kinetic measurements . The quantitative evidence detailed below demonstrates why H-Arg-pNA·2HCl must be considered a distinct chemical entity with specific performance characteristics that cannot be assumed for related analogs.

H-Arg-pNA·2HCl: Quantitative Evidence of Differential Performance vs. Comparators


Comparative Catalytic Efficiency of H-Arg-pNA·2HCl vs. H-Lys-pNA·2HBr with Aminopeptidase N (PepN1)

In a direct head-to-head comparison using the same enzyme (PepN1) and experimental conditions, H-Arg-pNA·2HCl demonstrated a different catalytic efficiency compared to the reference substrate H-Lys-pNA·2HBr [1]. Specifically, H-Arg-pNA·2HCl achieved a relative catalytic efficiency of 75.6% compared to H-Lys-pNA·2HBr, which was set at 100% [1]. This difference is driven by a higher Km value for H-Arg-pNA·2HCl (0.42 mM) compared to H-Lys-pNA·2HBr (0.18 mM) under Lineweaver-Burk analysis, indicating a lower binding affinity for the enzyme despite a higher Vmax [1].

Enzyme Kinetics Aminopeptidase Assays Substrate Profiling

Enzyme Binding Affinity (Km) of H-Arg-pNA·2HCl vs. H-Lys-pNA·2HBr for PepN1

A direct comparison of Michaelis-Menten constants (Km) for the enzyme PepN1 reveals a stark difference in binding affinity between the two similar substrates. The Km for H-Arg-pNA·2HCl was determined to be 0.42 mM, which is more than double the 0.18 mM observed for H-Lys-pNA·2HBr under the same Lineweaver-Burk assay conditions [1].

Enzyme Kinetics Aminopeptidase N Michaelis-Menten Constant

Substrate Affinity of H-Arg-pNA·2HCl vs. Tripeptide pNA Substrates for Trypsin

While not a direct kinetic comparison, class-level inference from seminal literature on chromogenic substrate development indicates that single amino acid pNA substrates like H-Arg-pNA·2HCl have a markedly lower affinity for trypsin compared to N-protected tripeptide derivatives [1]. The study establishes that trypsin exhibits a much higher affinity for extended substrates like Nα-benzoyl-phenylalanyl-valyl-arginine p-nitroanilide (Bz-Phe-Val-Arg-pNA) than for simpler N-benzoyl-arginine p-nitroanilide (BAPNA) [1]. This suggests H-Arg-pNA·2HCl, which lacks any N-terminal blocking group or extended peptide chain, would be at the lower end of the affinity spectrum for trypsin.

Serine Protease Trypsin Substrate Specificity

Solubility and Stability Profile of H-Arg-pNA·2HCl as a Differentiating Factor

The dihydrochloride salt form of H-Arg-pNA confers specific solubility and stability properties that are critical for its reliable use as an assay reagent. Vendor technical data sheets consistently report that H-Arg-pNA·2HCl is provided as a stable, off-white to light yellow solid [1]. It is soluble in DMF (20 mg/mL) and DMSO (3 mg/mL), and PBS (pH 7.2, 3 mg/mL) [1]. Recommended storage is at 4°C, sealed, and away from moisture, with long-term storage in solvent at -80°C for up to 6 months . These parameters are distinct from non-salt forms or other counter-ion salts, which can exhibit different hygroscopicity and solubility profiles, potentially leading to inaccurate stock concentrations and assay variability if substituted without re-optimization.

Assay Development Compound Handling Reagent Preparation

H-Arg-pNA·2HCl: Best-Fit Research and Industrial Application Scenarios Based on Comparative Evidence


Aminopeptidase Activity Assays Where H-Lys-pNA is Unsuitable or a Complementary Profile is Needed

For laboratories studying aminopeptidases like PepN1, H-Arg-pNA·2HCl provides a defined, alternative substrate for profiling enzyme specificity [1]. Its distinct kinetic profile (Km of 0.42 mM, Vmax/Km of 8.62 s⁻¹) compared to H-Lys-pNA·2HBr allows researchers to differentiate between aminopeptidase isoforms or mutants, or to conduct studies where an arginine-specific substrate is required over a lysine-specific one [1].

Inhibitor Screening Against Cathepsin H and Broad-Specificity Arginine Amidases

H-Arg-pNA·2HCl is a validated chromogenic substrate for cathepsin H and can be used in high-throughput inhibitor screening assays [1][2]. Its use is appropriate in these contexts where the target enzyme has a known, broad specificity for arginine at the P1 position, and the use of a simple, cost-effective mono-peptidyl substrate is preferred over more complex and expensive tripeptide analogs.

Teaching and Core Laboratory Kinetic Assays for Trypsin-like Serine Proteases

In academic and core facility settings, H-Arg-pNA·2HCl serves as a robust and economical substrate for demonstrating the fundamental principles of Michaelis-Menten kinetics and enzyme inhibition for serine proteases like trypsin [1][2]. Its well-documented spectrophotometric detection at 405 nm and defined handling characteristics make it a reliable standard for educational and routine quality control applications where ultra-high sensitivity or isoform selectivity is not the primary requirement.

Comparative Substrate Specificity Studies for Protease Characterization

When characterizing a novel or poorly understood protease, H-Arg-pNA·2HCl is an essential tool in a panel of chromogenic substrates [1]. Its use alongside substrates like H-Lys-pNA·2HBr and BAPNA allows for the rapid determination of the enzyme's S1 pocket preference (arginine vs. lysine) and the influence of N-terminal modifications on catalysis, as highlighted by the differential affinities observed with trypsin [2].

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